3-氨基-2-(三氟甲基)吡啶-4-硼酸

描述

“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis

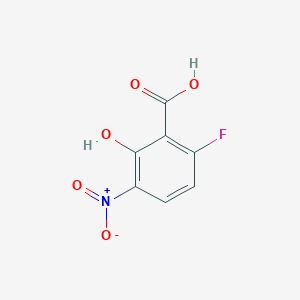

The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .科学研究应用

铃木-宫浦交叉偶联

3-氨基-2-(三氟甲基)吡啶-4-硼酸: 是一种在铃木-宫浦 (SM) 交叉偶联反应中非常有价值的试剂,该反应是一种广泛应用于形成碳-碳键的方法 。此反应特别有用,因为它条件温和,并且能耐受多种官能团。硼酸衍生物可用于将吡啶部分引入更复杂的分子中,从而增强其电子和结构特性。

反马氏水合甲基化

此化合物可以参与烯烃的反马氏水合甲基化 。这种转变很重要,因为它允许在相对于双键的特定方向上添加三氟甲基,这可以用于合成具有精确立体化学的分子,这在药物开发和材料科学中至关重要。

生物活性分子的合成

3-氨基-2-(三氟甲基)吡啶-4-硼酸的硼酸部分在合成杂芳基苯基脲中起着关键作用,杂芳基苯基脲具有糖原合酶激酶 3 抑制活性 。这种应用在药物化学领域特别相关,其中特定酶的抑制可以导致治疗阿尔茨海默病和糖尿病等疾病的治疗剂。

有机合成中间体

作为有机合成中的中间体,这种化合物在农用化学品、制药和染料领域有着广泛的应用 。将其掺入各种分子框架中可以赋予其理想的特性,例如提高稳定性、生物活性或颜色特性。

新型硼烷试剂的开发

化合物中的三氟甲基可以导致新型硼烷试剂的开发 。这些试剂在各种化学转化中必不可少,包括氧化脱氢硼化,这是精炼复杂有机分子合成中的一个关键步骤。

催化脱硼

在催化脱硼中,3-氨基-2-(三氟甲基)吡啶-4-硼酸可用于在合成序列结束时从分子中去除硼部分 。此过程对于制备不再需要硼基团的分子至关重要,从而可以进一步官能化或纯化。

同系化和交叉偶联反应

该化合物也用于同系化和连接交叉偶联反应 。这些反应对于延长碳链和创建新的碳-碳键至关重要,这是复杂有机分子合成中的基础。

自由基-极性交叉反应

最后,3-氨基-2-(三氟甲基)吡啶-4-硼酸在自由基-极性交叉反应中发挥作用 。这些反应是更广泛的转化类别的一部分,这些转化允许自由基和极性机制的组合,从而导致具有独特性质的新型化合物的产生。

作用机制

Target of Action

Boronic acids and their derivatives are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions. These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids and their derivatives are known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action environment can significantly influence the efficacy and stability of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid. The success of Suzuki–Miyaura cross-coupling reactions, in which this compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

未来方向

The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

生化分析

Biochemical Properties

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role in biochemical assays and drug development.

Cellular Effects

The effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells . Additionally, its impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes by forming covalent bonds with their active sites. This interaction can block the enzyme’s activity, leading to downstream effects on cellular processes . Furthermore, this compound can bind to specific biomolecules, altering their structure and function. These binding interactions are critical for its role in biochemical assays and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time. Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can inhibit enzymes that catalyze key steps in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These interactions are essential for its role in modulating cellular metabolism and developing therapeutic agents targeting metabolic disorders.

Transport and Distribution

The transport and distribution of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPERPSLINTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)

![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)